The synthesis of Vatalanib and its metabolites, including M26, typically involves complex organic reactions that include multiple steps such as cyclization, substitution, and oxidation.
The synthesis often employs techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to purify and characterize the metabolites. The metabolic pathways leading to M26 involve oxidative transformations of Vatalanib, primarily catalyzed by cytochrome P450 enzymes.
The molecular structure of Vatalanib metabolite M26 can be represented as follows:
Vatalanib undergoes several metabolic reactions leading to the formation of M26. Key reactions include:
The metabolic profile indicates that M26 is formed through specific enzyme-mediated processes that modify the parent compound's structure without significantly altering its core functionality .
Vatalanib metabolite M26 exerts its effects by inhibiting vascular endothelial growth factor receptor tyrosine kinases. This inhibition disrupts the signaling pathways essential for angiogenesis.
Studies have shown that M26 maintains a favorable pharmacokinetic profile similar to that of Vatalanib, contributing to its systemic exposure without significant toxicity .
Vatalanib metabolite M26 is primarily researched for its role in cancer therapy as part of studies evaluating the efficacy of antiangiogenic treatments. Its characterization aids in understanding the pharmacological effects of Vatalanib and contributes to the development of more effective cancer therapies targeting angiogenesis.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5